molecular formula C16H25N3O3S B4194973 DIMETHYL({[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL](PHENYL)SULFAMOYL})AMINE

DIMETHYL({[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL](PHENYL)SULFAMOYL})AMINE

Cat. No.: B4194973
M. Wt: 339.5 g/mol
InChI Key: VOIVPKDTHVYYIT-UHFFFAOYSA-N
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Description

N,N-dimethyl-N’-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N’-phenylsulfamide is a complex organic compound that belongs to the class of sulfamides. This compound is characterized by the presence of a sulfamide group, a piperidine ring, and a phenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N’-phenylsulfamide typically involves multiple steps. One common method is the reductive amination process, which includes the dehydration reaction to prepare a Schiff base intermediate, followed by the hydrogenation of the Schiff base intermediate in the presence of a palladium, platinum, or nickel catalyst .

Industrial Production Methods

In industrial settings, the continuous-flow synthesis method is often employed. This method involves the use of a micro fixed-bed reactor, which allows for the efficient production of the target compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N’-phenylsulfamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts such as palladium and platinum. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

N,N-dimethyl-N’-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N’-phenylsulfamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N’-phenylsulfamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N,N-dimethyl-N’-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N’-phenylsulfamide include:

Uniqueness

What sets N,N-dimethyl-N’-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N’-phenylsulfamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications.

Properties

IUPAC Name

2-[N-(dimethylsulfamoyl)anilino]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-14-9-11-18(12-10-14)16(20)13-19(23(21,22)17(2)3)15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIVPKDTHVYYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DIMETHYL({[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL](PHENYL)SULFAMOYL})AMINE
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DIMETHYL({[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL](PHENYL)SULFAMOYL})AMINE
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DIMETHYL({[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL](PHENYL)SULFAMOYL})AMINE
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DIMETHYL({[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL](PHENYL)SULFAMOYL})AMINE
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DIMETHYL({[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL](PHENYL)SULFAMOYL})AMINE
Reactant of Route 6
DIMETHYL({[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL](PHENYL)SULFAMOYL})AMINE

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